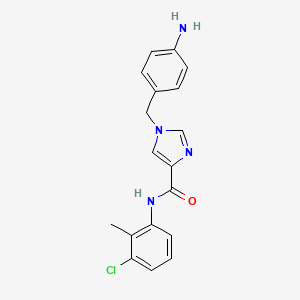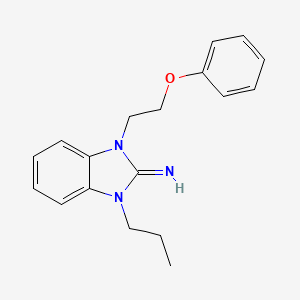![molecular formula C28H28BrN3O5 B12496163 Ethyl 3-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12496163.png)
Ethyl 3-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is a complex organic compound that belongs to the class of benzoates. This compound is characterized by its intricate structure, which includes a brominated methoxyphenyl group, a phenylcarbonyl piperazine moiety, and an ethyl ester functional group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate typically involves multiple steps:
-
Formation of the Brominated Methoxyphenyl Intermediate
Starting Materials: 3-bromo-4-methoxyphenol
Reaction Conditions: The brominated methoxyphenol is reacted with a suitable acylating agent, such as acetic anhydride, in the presence of a catalyst like pyridine to form the brominated methoxyphenyl acyl intermediate.
-
Formation of the Phenylcarbonyl Piperazine Intermediate
Starting Materials: Piperazine and benzoyl chloride
Reaction Conditions: Piperazine is reacted with benzoyl chloride in the presence of a base, such as triethylamine, to form the phenylcarbonyl piperazine intermediate.
-
Coupling of Intermediates
Starting Materials: Brominated methoxyphenyl acyl intermediate and phenylcarbonyl piperazine intermediate
Reaction Conditions: The two intermediates are coupled using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), in an appropriate solvent like dichloromethane to form the desired compound.
-
Esterification
Starting Materials: The coupled product and ethanol
Reaction Conditions: The coupled product is esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Typically carried out in acidic or basic medium
Products: Oxidized derivatives of the compound
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Typically carried out in anhydrous solvents
Products: Reduced derivatives of the compound
-
Substitution
Reagents: Halogenating agents, nucleophiles
Conditions: Typically carried out in polar solvents
Products: Substituted derivatives of the compound
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, ethanol, anhydrous solvents
Catalysts: Pyridine, triethylamine, sulfuric acid
Major Products Formed
Oxidized Products: Carboxylic acids, ketones
Reduced Products: Alcohols, amines
Substituted Products: Halogenated compounds, nucleophilic substitution products
科学的研究の応用
Ethyl 3-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
-
Biology
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the study of enzyme inhibition and protein binding.
-
Medicine
- Explored for its potential therapeutic applications, such as in the development of new drugs.
- Studied for its pharmacokinetics and pharmacodynamics.
-
Industry
- Used in the development of new materials and chemical products.
- Investigated for its potential use in coatings, adhesives, and other industrial applications.
作用機序
The mechanism of action of Ethyl 3-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- Enzymes: Inhibition of specific enzymes involved in metabolic pathways.
- Receptors: Binding to specific receptors on cell surfaces.
-
Pathways Involved
- Signal Transduction: Modulation of signaling pathways that regulate cellular processes.
- Gene Expression: Influence on the expression of genes involved in various biological functions.
類似化合物との比較
Ethyl 3-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- Ethyl 3-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
- Ethyl 3-{[(3-bromo-4-hydroxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
- Ethyl 3-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}-4-[4-(methylcarbonyl)piperazin-1-yl]benzoate
-
Uniqueness
- The presence of the brominated methoxyphenyl group provides unique reactivity and biological activity.
- The combination of the phenylcarbonyl piperazine moiety with the benzoate ester enhances its potential applications in various fields.
This compound is a compound of significant interest due to its complex structure and potential applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable subject of study in scientific research.
特性
分子式 |
C28H28BrN3O5 |
|---|---|
分子量 |
566.4 g/mol |
IUPAC名 |
ethyl 4-(4-benzoylpiperazin-1-yl)-3-[(3-bromo-4-methoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C28H28BrN3O5/c1-3-37-28(35)21-9-11-24(23(18-21)30-26(33)20-10-12-25(36-2)22(29)17-20)31-13-15-32(16-14-31)27(34)19-7-5-4-6-8-19/h4-12,17-18H,3,13-16H2,1-2H3,(H,30,33) |
InChIキー |
UPVIVCSHYIYLHF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC(=C(C=C4)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-oxo-N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}-2H-chromene-3-carboxamide](/img/structure/B12496085.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12496088.png)
![(R)-(2,2,2',2'-Tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(diisopropylphosphine)](/img/structure/B12496093.png)
![N-[4-(acetylamino)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12496105.png)
![N-[1-(2-cyclopentylidenehydrazinyl)-1-oxopropan-2-yl]-N-(4-ethoxyphenyl)methanesulfonamide (non-preferred name)](/img/structure/B12496110.png)
![Methyl 5-[(4-ethylbenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12496116.png)
![2-(2-Hydroxy-3-methylphenyl)-7-methyl-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B12496118.png)


![8-[(2-ethylphenyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12496147.png)
![5-({4-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12496150.png)
![3-[(4-bromophenyl)carbonyl]-6-methylquinolin-4(1H)-one](/img/structure/B12496152.png)
![1-(1H-indol-1-yl)-3-[(4-methoxyphenyl)amino]propan-2-ol](/img/structure/B12496158.png)
![N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12496168.png)
